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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopentanecarboxylic acid, with the IUPAC name 1-methylcyclopentane-1-
carboxylic acid, is a cyclic carboxylic acid of growing interest in the fields of organic synthesis
and medicinal chemistry.[1][2] Its unique structural scaffold, featuring a five-membered carbon
ring with a methyl group and a carboxylic acid functional group at the same position, imparts
specific chemical and physical properties that make it a valuable building block.[1] This guide
provides a comprehensive overview of its properties, synthesis, and emerging applications,
particularly in the realm of drug development.

Chemical and Physical Properties

1-Methylcyclopentanecarboxylic acid is a colorless to pale yellow liquid at room
temperature.[1] It is soluble in organic solvents and has limited solubility in water.[1] The
presence of the carboxylic acid group allows it to undergo typical reactions such as
esterification and acid-base reactions.[1]
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Property Value Source

1-methylcyclopentane-1-
IUPAC Name ] ] --INVALID-LINK--[2]
carboxylic acid

CAS Number 5217-05-0 ~-INVALID-LINK--[3][4]
Molecular Formula C7H1202 --INVALID-LINK--[3][4]
Molecular Weight 128.17 g/mol --INVALID-LINK--[2]
Physical State Liquid --INVALID-LINK--[1]

MNIBBVOEXUQHFF-
InChl Key ~-INVALID-LINK--[3][4]
UHFFFAOYSA-N

SMILES CC1(CCCC1)C(=0)0 ~-INVALID-LINK--[5]

Synthesis of 1-Methylcyclopentanecarboxylic Acid

The synthesis of tertiary carboxylic acids like 1-methylcyclopentanecarboxylic acid is
effectively achieved through the Koch-Haaf reaction.[1][2] This acid-catalyzed carbonylation
method utilizes an alcohol or alkene as a substrate. The use of formic acid as the carbon
monoxide source allows the reaction to proceed under milder conditions, close to room
temperature and pressure.[1][2]

Experimental Protocol: Koch-Haaf Synthesis

This protocol describes the synthesis of 1-methylcyclopentanecarboxylic acid from 1-
methylcyclopentanol.

Materials:

e 1-methylcyclopentanol

e 96-98% Sulfuric acid (H2S0a)

e 98-100% Formic acid (HCOOH)

¢ Hexane
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Potassium hydroxide (KOH) solution (1.4 N)

Hydrochloric acid (HCI) (12 N)

Anhydrous magnesium sulfate (MgSQOa)

Crushed ice

Deionized water

Equipment:

1 L three-necked flask

o Powerful mechanical stirrer

» Dropping funnel with a gas by-pass

e Thermometer

e Cooling bath (ice-water)

e Separatory funnel

o Beakers

e Rotary evaporator

Procedure:

o Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked flask with a
mechanical stirrer, a dropping funnel, and a thermometer.

o Acid Preparation: Charge the flask with 500 g of 96% sulfuric acid. Begin vigorous stirring
and cool the flask to 15-20°C using a cooling bath.

« Initiation: Slowly add a few milliliters of 98-100% formic acid to the sulfuric acid.
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Substrate Addition: Prepare a solution of 1-methylcyclopentanol in 98-100% formic acid (a
1:4 molar ratio of alcohol to formic acid is typical). Add this solution dropwise to the stirred
sulfuric acid over approximately 1 hour, maintaining the temperature between 15-20°C.
Carbon monoxide will be generated in situ, and the reaction mixture may foam.

Reaction Completion: After the addition is complete, continue stirring the mixture for an
additional hour at 15-20°C.

Quenching: Pour the reaction mixture slowly and with stirring onto 1 kg of crushed ice in a
large beaker. The carboxylic acid will separate as a solid or an oil.

Extraction: Transfer the mixture to a separatory funnel. Extract the product with three
portions of hexane.

Purification: Combine the hexane extracts and wash them twice with a 1.4 N potassium
hydroxide solution. This will convert the carboxylic acid to its water-soluble potassium salt,
separating it from neutral organic impurities.

Isolation: Combine the aqueous alkaline layers and wash with a small portion of hexane to
remove any remaining neutral impurities.

Acidification: Cool the alkaline solution in an ice bath and acidify to pH 2 with 12 N
hydrochloric acid. The 1-methylcyclopentanecarboxylic acid will precipitate.

Final Extraction & Drying: Extract the liberated acid with hexane. Wash the combined hexane
layers with water and dry over anhydrous magnesium sulfate.

Solvent Removal: Remove the hexane under reduced pressure using a rotary evaporator to
yield the final product.
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Caption: Workflow for the Koch-Haaf synthesis of 1-methylcyclopentanecarboxylic acid.
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Applications in Drug Development

The cyclopentane motif is a common feature in many approved drugs, where it can serve as a
core scaffold or an appendage to interact with hydrophobic pockets in biological targets.[6] The
carboxylic acid group is also a key functional group in drug design, often involved in critical
binding interactions with receptors or enzymes.

Inhibition of NaV1.7 for Pain Management

A significant and promising application for derivatives of cyclopentane carboxylic acids is in the
development of novel analgesics.[3] Recent research has identified that certain cyclopentane
carboxylic acid derivatives are potent and selective inhibitors of the voltage-gated sodium
channel NaVv1.7.[3]

The NaV1.7 channel is a key player in pain signaling.[7][8] It is highly expressed in nociceptive
(pain-sensing) neurons of the peripheral nervous system.[8] Genetic studies in humans have
confirmed its critical role; gain-of-function mutations lead to severe pain disorders, while loss-
of-function mutations result in a congenital inability to feel pain.[7][9] This makes selective
inhibition of NaV1.7 a highly sought-after strategy for developing new pain medications that
could be more effective and have fewer side effects than current treatments like opioids and
NSAIDs.[8]

The cyclopentane carboxylic acid moiety has been identified as a key "warhead" that can
significantly boost the potency of molecules designed to inhibit NaV1.7.[3] Drug discovery
programs have successfully used this structural motif to develop inhibitors with high selectivity
over other sodium channel subtypes (like NaV1.5, which is crucial for cardiac function), thereby
reducing the risk of off-target side effects.[3]
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Caption: Role of NaV1.7 in pain signaling and its inhibition by a drug candidate.

Safety and Handling

1-Methylcyclopentanecarboxylic acid is classified under GHS as harmful if swallowed and
can cause serious eye damage and skin irritation.[2] It may also cause respiratory irritation.[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn when handling this chemical. All work should be conducted in a well-
ventilated fume hood.

Conclusion

1-Methylcyclopentanecarboxylic acid is a versatile chemical intermediate with well-defined
properties and established synthesis routes. While it serves as a useful building block in
general organic synthesis, its most compelling future lies in drug discovery. The demonstrated
success of the cyclopentane carboxylic acid scaffold in creating potent and selective NaV1.7
inhibitors for pain management highlights its potential to contribute to the development of a
new generation of non-opioid analgesics. This makes it a compound of significant interest for
researchers in medicinal chemistry and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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